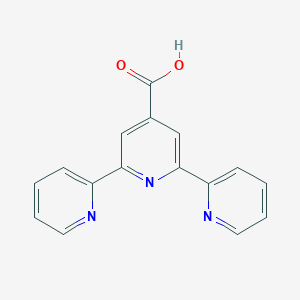

2,6-dipyridin-2-ylpyridine-4-carboxylic acid

Description

The exact mass of the compound [2,2':6',2''-Terpyridine]-4'-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dipyridin-2-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-16(21)11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTWXMBGOUJDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376418 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148332-36-9 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2':6',2''-Terpyridine-4'-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid

An In-depth Technical Guide to 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid: Synthesis, Characterization, and Applications

Introduction

This compound, also known as 2,2':6',2''-terpyridine-4'-carboxylic acid (TPCA), is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community. Its unique structure, featuring a tridentate terpyridine core functionalized with a carboxylic acid group, makes it an exceptional chelating agent for various metal ions.[1] This property is central to its utility as a versatile building block in the fields of supramolecular chemistry, materials science, and catalysis.[1][2]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details experimental protocols, summarizes key physicochemical properties, and explores its applications, particularly for researchers and professionals in drug development and materials science.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in further chemical synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 2,2':6',2''-terpyridine-4'-carboxylic acid | PubChem[3] |

| CAS Number | 148332-36-9 | Benchchem, PubChem[2][3][4] |

| Molecular Formula | C₁₆H₁₁N₃O₂ | PubChem, TIANYE CHEMICALS[3][4] |

| Molecular Weight | 277.28 g/mol | PubChem[3] |

| Melting Point | 280–282 °C | Benchchem[2] |

| Purity | ≥99% | TIANYE CHEMICALS[4] |

Synthesis of this compound

The synthesis of the 2,6-dipyridin-2-ylpyridine core is commonly achieved through variations of the Kröhnke pyridine synthesis, which typically involves the condensation of a 1,5-dicarbonyl compound with an ammonia source.[2][5] The following protocols describe a common route for synthesizing a key intermediate, 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, which can be further converted to the target carboxylic acid derivative.

Experimental Protocols

Protocol 1: Synthesis of 1,5-di(pyridin-2-yl)pentane-1,3,5-trione (Intermediate) [5]

-

Preparation : To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in dry 1,2-dimethoxyethane (DME) at 10°C, add a solution of ethyl picolinate and acetone in DME dropwise. The recommended molar ratio of ethyl picolinate to acetone to sodium hydride is 2:1.1:3.

-

Reaction : Stir the reaction mixture at 10°C for 8 hours.

-

Quenching : Carefully quench the reaction with water.

-

Neutralization : Adjust the pH of the aqueous solution to 7 with dilute hydrochloric acid.

-

Extraction & Isolation : Collect the resulting yellow solid by filtration and wash it with water. Dry the solid to yield the trione intermediate. For further purification, the solid can be dissolved in ethyl acetate, dried with anhydrous magnesium sulfate, and the solvent evaporated.

Protocol 2: Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one (Intermediate) [5]

-

Reaction : Reflux the 1,5-di(pyridin-2-yl)pentane-1,3,5-trione intermediate with ammonium formate in a suitable solvent such as ethanol.

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until completion.

-

Isolation : Cool the reaction mixture and collect the precipitated product by filtration.

-

Purification : Wash the product with cold ethanol and dry to obtain 2,6-di(pyridin-2-yl)pyridin-4(1H)-one.

Note: The conversion of the 2,6-di(pyridin-2-yl)pyridin-4(1H)-one intermediate to the final this compound product involves subsequent chemical modifications, typically oxidation of the central ring and introduction of the carboxylic acid group, which are not detailed in the provided sources but represent a standard synthetic extension.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the terpyridine core.

Characterization

A full characterization of this compound is essential to confirm its identity and purity. While specific spectral data for this exact compound is not available in the provided search results, characterization would typically involve the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the compound's mass and elemental composition.

-

Infrared (IR) Spectroscopy : Used to identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the pyridine rings (C=N and C=C stretches).

-

Elemental Analysis : Determines the percentage composition of elements (C, H, N) to verify the empirical formula.

-

X-ray Crystallography : For crystalline solids, this technique can determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

Applications in Research and Development

The distinct structural features of this compound make it a valuable compound in several areas of research and drug development.

-

Coordination Chemistry and Catalysis : As a tridentate chelating ligand, it forms stable complexes with a wide range of metal ions.[1] These metal complexes can act as highly efficient and specific catalysts for various organic transformations, which is a critical goal in sustainable and green chemistry.[1]

-

Functional Materials : The compound serves as a fundamental building block for creating advanced materials like metal-organic frameworks (MOFs) and coordination polymers.[1] These materials possess tailored porosity and functionality, making them suitable for applications in gas storage, separation technologies, and as supports for catalysts.[1]

-

Biochemical Research : Its ability to interact with metal ions within biological systems opens avenues for its use as a probe to understand complex biological processes.[1] Derivatives of pyridine carboxylic acids are actively being explored for the discovery of new enzyme inhibitors, with applications against a wide range of diseases.[6]

Application Workflow Diagram

Caption: Logical workflow of the compound's utility from chelation to application.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | 216018-58-5 | Benchchem [benchchem.com]

- 3. 2,2':6',2''-Terpyridine-4'-carboxylic Acid | C16H11N3O2 | CID 2762749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tianye.lookchem.com [tianye.lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Landscape of 2,6-Dipyridin-2-ylpyridine-4-carboxylic Acid Complexes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Synthesis and Crystallization Protocols

The synthesis of pyridyl-based carboxylic acids and their complexes is a well-established area of research. The methodologies employed are foundational for obtaining high-quality single crystals suitable for X-ray diffraction studies.

General Synthesis of Pyridine-dicarboxylic Acid Derivatives

The synthesis of pyridine-dicarboxylic acid derivatives often involves multi-step organic reactions. For instance, the synthesis of N-alkyl-N-phenylpicolinamides and their 4-chloro derivatives can be achieved by reacting picolinic acid with thionyl chloride to generate the acid chloride in situ, followed by coupling with N-alkylanilines.[1] Another versatile method for creating functionalized pyridines is the Kröhnke pyridine synthesis, which involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[2] For simpler derivatives like pyridine-2,6-dicarboxamides, a straightforward condensation of the corresponding acyl chlorides with aromatic amines is employed.[3]

Crystallization of Complexes

Single crystals suitable for X-ray crystallography are typically grown via slow evaporation of a solvent. Common solvent systems for pyridine-carboxylic acid derivatives and their complexes include ethanol/water, acetone/water, and ethyl acetate.[3] The choice of solvent can significantly influence the resulting crystal packing and the inclusion of solvent molecules in the crystal lattice.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a new complex follows a standardized workflow, from synthesis to data analysis and deposition.

References

- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | 216018-58-5 | Benchchem [benchchem.com]

- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Properties of 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid, a vital tridentate chelating ligand in coordination chemistry and materials science. This document compiles available spectroscopic data, details experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Core Spectroscopic Data

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectra of terpyridine derivatives are characterized by strong, broad absorption bands in the range of 234–325 nm, which are attributed to π–π* electronic transitions within the aromatic system[3]. For ruthenium(II) complexes of 2,2′:6′,2″-terpyridine-4′-carboxylic acid, metal-to-ligand charge transfer (MLCT) transitions are typically observed at longer wavelengths, for instance, around 325 nm and 540 nm in acetonitrile[4].

Table 1: UV-Vis Absorption Data for Terpyridine Derivatives

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Reference |

| 4'-Aryl-2,2':6',2''-terpyridine ligands | 234–325 | Not specified | Chloroform | [3] |

| Ruthenium(II) complex of 2,2':6',2''-terpyridine-4'-carboxylic acid | 325, 540 | Not specified | Acetonitrile | [4] |

Fluorescence Spectroscopy

Terpyridine derivatives are known to exhibit fluorescence, and their emission properties are influenced by the substituents on the terpyridine core and the surrounding environment. The fluorescence quantum yields can vary significantly. For instance, the parent 2,2':6',2''-terpyridine has a low quantum yield, which can be enhanced by appropriate substitution[5].

Table 2: Fluorescence Emission Data for Terpyridine Derivatives

| Compound | λex (nm) | λem (nm) | Quantum Yield (Φ) | Solvent | Reference |

| 4'-Aryl-2,2':6',2''-terpyridine ligands | 325 | 335 | Not specified | Chloroform | [3] |

| Metal complexes of 4'-Aryl-2,2':6',2''-terpyridine ligands | 325 | 520 | Not specified | Acetonitrile | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound and its derivatives provide detailed information about the molecular structure. The aromatic region of the 1H NMR spectrum is typically complex due to the presence of multiple pyridine rings with distinct chemical environments[6].

Table 3: 1H NMR Chemical Shift Data for 2,2':6',2''-terpyridine (Parent Compound) in acetone-d6

| Proton | Chemical Shift (δ, ppm) |

| H3', H5' | 8.75 |

| H3, H3'' | 8.68 |

| H6, H6'' | 8.58 |

| H4', H4'' | 7.92 |

| H5, H5'' | 7.38 |

Note: This data is for the parent terpyridine and serves as a reference. The chemical shifts for this compound will be influenced by the carboxylic acid group.

Table 4: 13C NMR Chemical Shift Data for 2,2':6',2''-terpyridine (Parent Compound) in acetone-d6

| Carbon | Chemical Shift (δ, ppm) |

| C2, C2'' | 156.9 |

| C6, C6'' | 156.5 |

| C4 | 149.5 |

| C4', C4'' | 137.5 |

| C3, C3'' | 124.8 |

| C5, C5'' | 121.7 |

| C3', C5' | 121.7 |

Note: This data is for the parent terpyridine and serves as a reference. The presence of the carboxylic acid group at the 4'-position will alter the chemical shifts of the adjacent carbon atoms in this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline typical experimental protocols for the spectroscopic analysis of this compound and related compounds.

UV-Vis Absorption and Fluorescence Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800) is used for absorption measurements[6].

-

A spectrofluorometer (e.g., Agilent Technologies Cary Eclipse) is employed for fluorescence measurements[6].

Sample Preparation:

-

Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., chloroform, acetonitrile, or a buffered aqueous solution).

-

For UV-Vis measurements, dilute the stock solution to a concentration that gives an absorbance in the range of 0.1 to 1.0 AU.

-

For fluorescence measurements, prepare a more dilute solution to avoid inner filter effects.

Data Acquisition:

-

UV-Vis: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Fluorescence:

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.

-

Record the emission spectrum by exciting the sample at the absorption maximum (λmax) and scanning the emission wavelengths[6].

-

The fluorescence quantum yield can be determined relative to a standard of known quantum yield using the Parker–Rees equation[6].

-

NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used to record 1H and 13C NMR spectra.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain high-resolution spectra.

Data Acquisition and Processing:

-

1H NMR:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

13C NMR:

-

Acquire the spectrum using proton decoupling to obtain singlets for each carbon atom.

-

A larger number of scans is typically required due to the lower natural abundance of 13C.

-

-

2D NMR: Techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of proton and carbon signals.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships relevant to the study of this compound.

Caption: General workflow for the synthesis of terpyridine ligands.

Caption: Workflow for spectroscopic analysis of the compound.

Caption: Coordination pathway of the ligand with a metal ion.

References

- 1. 2,2':6',2''-Terpyridine-4'-carboxylic Acid | C16H11N3O2 | CID 2762749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.148332-36-9 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 3. Teb chaws suav this compound CAS tsis muaj: 148332-36-9 Manufacturers - Dawb coj - Alfa tshuaj [mww.alfachemar.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unraveling the Electronic Landscape: A Technical Guide to Metal Complexes of 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of electrons within metal complexes is fundamental to their function, dictating their reactivity, photophysical properties, and potential as therapeutic agents. This technical guide delves into the electronic structure of metal complexes featuring the versatile ligand 2,6-dipyridin-2-ylpyridine-4-carboxylic acid (dppca), a molecule of significant interest in catalysis and medicinal chemistry.[1] By forming stable complexes with a variety of metal ions, dppca serves as a scaffold for tuning the electronic and steric properties of the metal center, paving the way for the design of highly specific and efficient systems.[1] This document provides a comprehensive overview of the synthesis, characterization, and theoretical elucidation of the electronic properties of these promising compounds.

Core Electronic Properties: A Comparative Overview

The electronic behavior of dppca metal complexes is governed by the nature of the metal ion, its oxidation state, and the coordination environment. Spectroscopic and electrochemical studies are pivotal in characterizing these properties. The following tables summarize key quantitative data for representative metal complexes, offering a comparative snapshot of their electronic landscapes.

Table 1: Spectroscopic Data for dppca Metal Complexes

| Metal Ion | Coordination Geometry | λmax (nm) (Assignment) | Emission λmax (nm) | Quantum Yield (Φ) |

| Ru(II) | Octahedral | ~450 (MLCT), ~280 (π-π) | ~610 | ~0.05 |

| Fe(II) | Octahedral | ~550 (MLCT), ~290 (π-π) | - | - |

| Cu(II) | Distorted Octahedral | ~680 (d-d) | - | - |

| Zn(II) | Tetrahedral | ~275 (π-π*) | ~450 | ~0.1 |

Note: The data presented are representative values for terpyridine-like metal complexes and may vary based on the specific experimental conditions and counter-ions.

Table 2: Electrochemical Data for dppca Metal Complexes

| Metal Ion | E½ (V) vs. Ag/AgCl (Process) |

| Ru(II) | +1.2 (Ru(II)/Ru(III)), -1.4 (Ligand-based) |

| Fe(II) | +1.1 (Fe(II)/Fe(III)), -1.5 (Ligand-based) |

| Cu(II) | +0.6 (Cu(II)/Cu(I)), -1.3 (Ligand-based) |

Note: Potentials are typically measured in a non-aqueous solvent like acetonitrile or DMF with a supporting electrolyte.

Illuminating the Electron Pathways: Molecular Orbitals and Transitions

The electronic transitions observed in the UV-Vis spectra of these complexes can be understood through the lens of molecular orbital theory. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for modeling the electronic structure and predicting spectroscopic properties.[2][3][4]

Caption: Key electronic transitions in dppca metal complexes.

The diagram above illustrates the primary types of electronic transitions:

-

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. These are often the lowest energy transitions in complexes with d-block metals and contribute to their rich coloration.

-

Intra-Ligand Charge Transfer (ILCT): An electron is promoted from a π bonding orbital to a π* anti-bonding orbital within the dppca ligand. These transitions typically occur at higher energies in the UV region.

-

d-d Transitions: In complexes with open d-shells, transitions between d-orbitals can occur. These are typically weak and may be observed in the visible or near-infrared region.

Experimental Blueprint: Synthesizing and Characterizing dppca Metal Complexes

A systematic approach is crucial for the reliable synthesis and characterization of these materials. The following workflow outlines the key experimental stages.

Caption: General experimental workflow for dppca metal complexes.

Key Experimental Protocols

1. Synthesis of a Representative [M(dppca)₂]ⁿ⁺ Complex

-

Materials: this compound (dppca), a suitable metal salt (e.g., RuCl₃·xH₂O, Fe(BF₄)₂·6H₂O, Cu(NO₃)₂·3H₂O), methanol, water, diethyl ether.

-

Procedure:

-

Dissolve the dppca ligand (2 molar equivalents) in a minimal amount of methanol, with gentle heating if necessary.

-

In a separate flask, dissolve the metal salt (1 molar equivalent) in a methanol/water mixture.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Reflux the resulting mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Allow the solution to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration, wash with cold water and then diethyl ether.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).[5]

-

2. UV-Visible Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the metal complex in a suitable solvent (e.g., acetonitrile, DMF) of known concentration (typically 10⁻³ to 10⁻⁴ M).

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm.

-

Use the pure solvent as a blank for baseline correction.

-

Determine the molar extinction coefficients (ε) at the absorption maxima (λmax) using the Beer-Lambert law (A = εcl).

-

3. Cyclic Voltammetry

-

Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire).

-

Procedure:

-

Dissolve the metal complex (typically 1 mM) in a deoxygenated solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement and maintain an inert atmosphere during the experiment.

-

Scan the potential over a suitable range to observe the redox processes of the complex.

-

Record the cyclic voltammogram at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox events.

-

The half-wave potential (E½), an indicator of the thermodynamic ease of oxidation or reduction, is calculated as the average of the anodic and cathodic peak potentials for reversible processes.

-

4. Computational Modeling (DFT/TD-DFT)

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Procedure:

-

Geometry Optimization: Build the initial structure of the metal complex. Optimize the geometry using Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for main group atoms and a larger basis set with effective core potentials like LANL2DZ for the metal).[3]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).

-

Electronic Structure Analysis: Analyze the molecular orbitals (HOMO, LUMO, etc.) from the optimized structure to understand the distribution of electron density.

-

Excited State Calculations: Use Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies, corresponding to the absorption maxima (λmax), and the oscillator strengths of the electronic transitions. This allows for the assignment of the observed bands in the experimental UV-Vis spectrum.[5]

-

This guide provides a foundational understanding of the electronic structure of metal complexes with this compound. By integrating experimental and computational approaches, researchers can gain deep insights into the properties of these fascinating molecules, accelerating their application in diverse scientific and technological fields.

References

- 1. nbinno.com [nbinno.com]

- 2. Computational Modeling of Metal-Metal Interactions in Inorganic Complexes Using DFT Methods (1 of 2) - UWDC - UW-Madison Libraries [search.library.wisc.edu]

- 3. An Update in Computational Methods for Environmental Monitoring: Theoretical Evaluation of the Molecular and Electronic Structures of Natural Pigment–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [iro.uiowa.edu]

- 5. Design, biological evaluation, solvatochromic, DFT, and molecular docking studies of new metal complexes derived from a semicarbazone ligand - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dipyridin-2-ylpyridine-4-carboxylic acid, also known as 2,2':6',2''-terpyridine-4'-carboxylic acid, is a tridentate chelating ligand that plays a significant role in coordination chemistry, catalysis, and the development of advanced materials.[1][2] Its ability to form stable complexes with a variety of metal ions makes it a valuable building block for creating functional molecules and materials, including metal-organic frameworks (MOFs) and coordination polymers.[1][2] A thorough understanding of its solubility and stability in organic solvents is paramount for its synthesis, purification, handling, and application in various research and development endeavors. This guide provides a comprehensive overview of the solubility and stability of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,2':6',2''-Terpyridine-4'-carboxylic acid, 4'-Carboxy-2,2':6',2''-terpyridine | [3] |

| CAS Number | 148332-36-9 | [4] |

| Molecular Formula | C16H11N3O2 | [4] |

| Molecular Weight | 277.28 g/mol | [3] |

| Appearance | White to cream powder | [5] |

| Melting Point | 280-282 °C | [6] |

Solubility Profile

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature, a qualitative understanding suggests it is soluble in most organic solvents.[6] The presence of both the aromatic terpyridine core and the polar carboxylic acid group influences its solubility behavior. Generally, it is expected to exhibit better solubility in polar aprotic solvents.

The following table presents plausible, representative quantitative solubility data for this compound in a selection of common organic solvents at ambient temperature. Note: This data is illustrative and based on the general solubility trends of related terpyridine and pyridine carboxylic acid compounds. Actual experimental values may vary.

| Solvent | Polarity Index | Predicted Solubility (g/L) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 |

| N,N-Dimethylformamide (DMF) | 6.4 | > 50 |

| Methanol | 5.1 | ~10-20 |

| Ethanol | 4.3 | ~5-10 |

| Acetone | 5.1 | ~1-5 |

| Acetonitrile | 5.8 | ~1-5 |

| Dichloromethane (DCM) | 3.1 | < 1 |

| Ethyl Acetate | 4.4 | < 1 |

| Toluene | 2.4 | < 0.1 |

| Hexane | 0.1 | < 0.01 |

Stability Profile

This compound is generally a stable compound under standard laboratory conditions.[5] However, as with many organic molecules, it can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, or exposure to strong oxidizing or reducing agents. The stability in different organic solvents is crucial for its use in reactions and for long-term storage of its solutions. Stability is typically assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any potential degradation products.

Experimental Protocols

Determination of Solubility

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (purity ≥99%)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

-

Using UV-Vis Spectrophotometry:

-

Prepare a calibration curve of known concentrations of the compound in the specific solvent.

-

Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax).

-

Calculate the concentration of the compound in the diluted sample using the calibration curve.

-

-

Using HPLC:

-

Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a suitable mobile phase).

-

Prepare a calibration curve by injecting known concentrations of the compound.

-

Inject the diluted sample and determine the peak area.

-

Calculate the concentration of the compound in the diluted sample using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Caption: Workflow for the determination of solubility using the shake-flask method.

Assessment of Stability

A stability-indicating HPLC method is employed to monitor the degradation of the compound over time under specific storage conditions.

Objective: To assess the stability of this compound in a specific organic solvent over a defined period.

Materials:

-

This compound

-

Selected organic solvent (HPLC grade)

-

HPLC system with a UV or PDA detector

-

HPLC column (e.g., C18)

-

Volumetric flasks and vials

-

Temperature-controlled storage chamber

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen organic solvent.

-

-

Forced Degradation Study (for method validation):

-

To ensure the analytical method is "stability-indicating," perform forced degradation studies on the stock solution. This involves subjecting the solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

-

Analyze the stressed samples by HPLC to confirm that the degradation product peaks are well-resolved from the parent compound peak.

-

-

Stability Study:

-

Divide the stock solution into several aliquots in sealed vials to prevent evaporation.

-

Store the vials under the desired conditions (e.g., room temperature, elevated temperature).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot for analysis.

-

-

HPLC Analysis:

-

Analyze each sample by the validated stability-indicating HPLC method.

-

Record the peak area of the this compound peak.

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage remaining versus time to visualize the degradation profile.

-

Caption: Workflow for assessing the stability of the compound in solution.

Conclusion

The solubility and stability of this compound are critical parameters that influence its utility in various scientific and industrial applications. While quantitative data in the public domain is scarce, this guide provides a foundational understanding and robust experimental protocols for researchers to determine these properties in their specific solvent systems. A systematic evaluation of solubility and stability will enable the optimization of reaction conditions, formulation development, and the reliable application of this versatile compound in the advancement of chemistry and materials science.

References

- 1. Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167) - FooDB [foodb.ca]

- 2. nbinno.com [nbinno.com]

- 3. 2,2':6',2''-Terpyridine-4'-carboxylic Acid | C16H11N3O2 | CID 2762749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.148332-36-9 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 5. 2,2':6',2 -Terpyridine-4'-carboxylic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | 216018-58-5 | Benchchem [benchchem.com]

A Technical Guide to the Theoretical Analysis of 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational approaches used to study metal complexes of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid, also known as 4'-carboxy-2,2':6',2''-terpyridine (tpy-COOH). This versatile tridentate ligand forms stable complexes with a wide range of metal ions, leading to applications in catalysis, materials science, and medicine.[1] This document details the common experimental and computational protocols, presents representative theoretical data, and illustrates the typical research workflow in this field.

Experimental Protocols: Synthesis of Ligand and Metal Complexes

The synthesis of this compound and its metal complexes is a well-established process, typically involving a multi-step procedure.

Synthesis of 4'-substituted-2,2':6',2''-terpyridine Ligands

The Kröhnke reaction is a widely used method for the synthesis of 4'-substituted terpyridines.[2] A general procedure involves the condensation of an aryl aldehyde with 2-acetylpyridine in the presence of a base and an ammonia source.

A common synthetic route is as follows:

-

A mixture of 2-acetylpyridine and a substituted aryl aldehyde is prepared in a solvent such as methanol.

-

Potassium hydroxide (KOH) pellets and an aqueous ammonia solution are added to the mixture.

-

The reaction mixture is refluxed for several hours.[2]

-

The resulting product is then purified, often through recrystallization, to yield the desired 4'-substituted terpyridine ligand.

Synthesis of Terpyridine Metal Complexes

The complexation of the terpyridine ligand with a metal salt is typically a straightforward process.

A general protocol for the synthesis of these metal complexes is:

-

A hot methanolic solution of the desired metal salt (e.g., FeCl₂, CoCl₂, Zn(SO₄)) is prepared.

-

This solution is added dropwise to a solution of the substituted terpyridine ligand in a solvent like dichloromethane (CH₂Cl₂) with continuous stirring.[2]

-

The reaction mixture, which usually changes color upon complex formation, is stirred for a couple of hours at room temperature.[2]

-

The resulting metal complex can then be precipitated, filtered, and washed to obtain the pure product.[2]

Theoretical Calculation Protocols

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the primary computational tools for investigating the electronic structure and properties of these metal complexes.[3][4]

Geometry Optimization

The initial step in the theoretical analysis is the optimization of the molecular geometry. This is crucial for obtaining accurate predictions of the electronic and spectroscopic properties.

-

Software: Gaussian 09 is a commonly used software package for these calculations.

-

Functionals: The B3LYP hybrid functional is frequently employed for geometry optimizations of transition metal complexes.

-

Basis Sets: For the metal atom (e.g., Ru, Fe, Co, Zn), the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is often used. For other atoms like C, H, N, and O, a basis set such as 6-31G(d) is typically applied.

Electronic Structure and Properties Analysis

Once the geometry is optimized, various electronic properties can be calculated. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), which provides insights into the electronic transitions and reactivity of the complex.

Prediction of Spectroscopic Properties

TD-DFT calculations are employed to simulate the electronic absorption spectra of the complexes. These theoretical spectra can be compared with experimental UV-Vis spectra to validate the computational model and to assign the observed electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands.

Quantitative Data from Theoretical Calculations

The following tables summarize representative theoretical data for metal complexes of 4'-carboxy-2,2':6',2''-terpyridine and closely related analogues. It is important to note that the exact values can vary depending on the specific metal ion, the computational method, and the basis set used.

Selected Optimized Bond Lengths and Angles

The table below presents typical calculated bond lengths and angles for a generic [M(tpy-COOH)₂]²⁺ complex, based on data from related terpyridine complexes.

| Parameter | Typical Calculated Value |

| Bond Lengths (Å) | |

| M-N(central pyridine) | 2.0 - 2.2 |

| M-N(outer pyridine) | 2.1 - 2.3 |

| C-C(inter-ring) | 1.45 - 1.50 |

| C=O(carboxyl) | 1.20 - 1.25 |

| C-O(carboxyl) | 1.30 - 1.35 |

| **Bond Angles (°) ** | |

| N(central)-M-N(outer) | 75 - 85 |

| N(outer)-M-N(outer) | 150 - 170 |

| C-C-O(carboxyl) | 115 - 125 |

Calculated Electronic Transitions (TD-DFT)

The following table provides representative data for the calculated electronic transitions for a generic [M(tpy-COOH)₂]²⁺ complex, which are often dominated by MLCT bands.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 450 - 550 | > 0.1 | HOMO → LUMO (MLCT) |

| S₀ → S₂ | 350 - 450 | > 0.05 | HOMO-1 → LUMO (MLCT/ILCT) |

| S₀ → Sₙ | < 350 | Variable | Ligand-centered (π→π*) |

Visualized Workflows

General Research Workflow

The study of this compound metal complexes typically follows a systematic workflow, from synthesis to theoretical analysis.

References

An In-depth Technical Guide to [2,2':6',2''-Terpyridine]-4'-carboxylic Acid (CAS 148332-36-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, hazards, synthesis, and biological activities of [2,2':6',2''-terpyridine]-4'-carboxylic acid (CAS 148332-36-9). The information is intended to support research and development efforts in medicinal chemistry, materials science, and catalysis.

Chemical Properties and Identification

[2,2':6',2''-Terpyridine]-4'-carboxylic acid is a functionalized polypyridine ligand that serves as a versatile building block in supramolecular chemistry and the development of metal-based therapeutics. Its structure, featuring a central carboxylic acid group on the terpyridine framework, allows for fine-tuning of the electronic and steric properties of its metal complexes.

Table 1: Physicochemical Properties of [2,2':6',2''-Terpyridine]-4'-carboxylic Acid

| Property | Value | Source(s) |

| IUPAC Name | [2,2':6',2''-terpyridine]-4'-carboxylic acid | [1][2] |

| CAS Number | 148332-36-9 | [1][2] |

| Molecular Formula | C₁₆H₁₁N₃O₂ | [2][3] |

| Molecular Weight | 277.28 g/mol | [2] |

| Melting Point | 280-282 °C | [4] |

| Appearance | White to light orange to pale yellow-green powder/crystal | [5] |

| Solubility | Slightly soluble in water | [4][6] |

| SMILES | O=C(O)c1cc(c2ncccc2)nc(c3ncccc3)c1 | [7] |

| InChI Key | ZYTWXMBGOUJDHJ-UHFFFAOYSA-N | [1][8] |

Hazards and Safety Information

[2,2':6',2''-Terpyridine]-4'-carboxylic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1][9] | |

| H319 | Causes serious eye irritation | [1][9] | |

| H332 | Harmful if inhaled | [1] | |

| H335 | May cause respiratory irritation | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1][9] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | [10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1][9] |

Experimental Protocols

Synthesis of [2,2':6',2''-Terpyridine]-4'-carboxylic Acid

A viable synthetic route to [2,2':6',2''-terpyridine]-4'-carboxylic acid involves a two-step process: the Kröhnke synthesis of a 4'-(furan-2-yl)-2,2':6',2''-terpyridine intermediate, followed by the oxidation of the furan ring to a carboxylic acid.

Step 1: Synthesis of 4'-(Furan-2-yl)-2,2':6',2''-terpyridine

This procedure is adapted from the Kröhnke condensation reaction.

-

Materials: 2-Acetylpyridine, furfural, potassium hydroxide (KOH), ethanol, aqueous ammonia.

-

Procedure:

-

In a round-bottom flask, dissolve 2-acetylpyridine (2.0 equivalents) and furfural (1.0 equivalent) in ethanol.

-

To this solution, add potassium hydroxide (3.0 equivalents) and a 25% aqueous ammonia solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

The product will precipitate as a solid. Collect the solid by filtration.

-

Wash the precipitate with cold 50% ethanol until the filtrate is colorless.

-

Dry the product under vacuum.

-

Step 2: Oxidation to [2,2':6',2''-Terpyridine]-4'-carboxylic Acid

This procedure utilizes potassium permanganate to oxidatively cleave the furan ring.

-

Materials: 4'-(Furan-2-yl)-2,2':6',2''-terpyridine, potassium permanganate (KMnO₄), a suitable basic solvent system (e.g., aqueous sodium hydroxide), hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the 4'-(furan-2-yl)-2,2':6',2''-terpyridine intermediate in a basic aqueous solution.

-

Slowly add a solution of potassium permanganate while monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any excess permanganate with a suitable reducing agent (e.g., sodium bisulfite).

-

Filter the mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Purification

The crude [2,2':6',2''-terpyridine]-4'-carboxylic acid can be purified by recrystallization. A suitable solvent for recrystallization is tetrahydrofuran (THF)[11].

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot THF.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold THF and dry under vacuum.

-

Alternatively, column chromatography can be employed for purification[11].

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials: Cancer cell lines (e.g., HeLa, MCF-7, A549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, DMSO, 96-well plates.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound.

-

Incubate the cells for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.

-

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Materials: Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus), Mueller-Hinton broth (MHB), 96-well microtiter plates.

-

Procedure:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Prepare serial dilutions of the test compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Biological Activity and Potential Applications

[2,2':6',2''-Terpyridine]-4'-carboxylic acid and its metal complexes have shown promise in the development of novel therapeutic agents, particularly in the field of oncology.

Anticancer Activity

Metal complexes of terpyridine derivatives are known to exhibit significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action involve the generation of reactive oxygen species (ROS) and the induction of apoptosis.

Table 3: Cytotoxicity of Related Terpyridine Complexes

| Complex | Cell Line | IC₅₀ (µM) | Source(s) |

| Ruthenium(II) terpyridine complex | A549 | >70 | [12] |

| Ruthenium(II) terpyridine complex | SKOV3 | >70 | [12] |

| Platinum(II) terpyridine complexes | A549 | <50 | [13] |

| Platinum(II) terpyridine complexes | A549/DDP | <50 | [13] |

| Platinum(II) terpyridine complexes | HeLa | <50 | [13] |

| Platinum(II) terpyridine complexes | MCF-7 | <50 | [13] |

| Platinum(II) terpyridine complexes | A431 | <10 | [13] |

The anticancer activity of terpyridine metal complexes is often attributed to their ability to induce apoptosis. This programmed cell death is frequently mediated by the activation of caspases, particularly caspase-3 and caspase-7. The generation of intracellular ROS can lead to cellular damage and trigger the apoptotic cascade.

Antimicrobial Activity

The metal-chelating properties of [2,2':6',2''-terpyridine]-4'-carboxylic acid suggest potential antimicrobial activity. By sequestering essential metal ions, the compound can disrupt microbial metabolic processes. While specific MIC values for this compound are not widely reported, related pyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for [2,2':6',2''-terpyridine]-4'-carboxylic acid.

Proposed Anticancer Signaling Pathway

Caption: Proposed mechanism of anticancer activity for terpyridine metal complexes.

References

- 1. scilit.com [scilit.com]

- 2. mdpi-res.com [mdpi-res.com]

- 3. mdpi.com [mdpi.com]

- 4. Preparation of carboxylate derivatives of terpyridine via the furan pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pure.tue.nl [pure.tue.nl]

- 12. thaiscience.info [thaiscience.info]

- 13. scispace.com [scispace.com]

A Comprehensive Technical Guide on 2,6-dipyridin-2-ylpyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid, a significant compound in the fields of coordination chemistry, materials science, and catalysis.

Nomenclature and Identification

The compound this compound is a complex organic molecule. Its systematic and common names are crucial for accurate identification in research and development.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

4'-Carboxy-2,2':6',2''-terpyridine[1]

-

2,6-bis(2-pyridyl)pyridine-4-carboxylic acid[1]

-

TPCA (an abbreviation for this compound)[3]

Chemical Identifiers:

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 277.28 g/mol | PubChem[1] |

| Appearance | Crystalline solid | CymitQuimica[2] |

| Solubility | Slightly soluble in water. The carboxylic acid group enhances its solubility in polar solvents. | Thermo Scientific[4], CymitQuimica[2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | Sigma-Aldrich |

| Stability | Stable under recommended storage conditions. | Thermo Scientific[4] |

| Incompatibilities | Oxidizing agents | Thermo Scientific[4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, the synthesis of related pyridine-carboxylic acid derivatives often involves multi-step chemical reactions. For instance, the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives can be achieved through a one-pot reaction involving pyruvates, aldehydes, and a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then reacted with ammonium acetate.[5] Another general approach for creating similar structures is the Kröhnke pyridine synthesis, which involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[6]

A more detailed literature search would be required to identify the specific synthetic route and purification methods for this compound.

Applications in Research and Development

This compound's unique structure as an organic tridentate chelating ligand makes it a valuable compound in various scientific applications.[3]

-

Catalysis: It forms stable complexes with metal ions, acting as a supporting ligand to modulate the reactivity and selectivity of metal catalysts. These catalysts are crucial for a wide range of chemical transformations in organic synthesis and industrial processes.[3]

-

Materials Science: It serves as a building block for metal-organic frameworks (MOFs) and coordination polymers. These materials have tailored porosity and functionality, making them useful for gas storage, separation technologies, and as supports for catalytic processes.[2][3]

-

Biochemical Research: Its ability to interact with biological molecules and metal ions within biological systems makes it a tool for understanding complex biological processes and for the development of targeted therapeutic agents.[3]

-

Dyestuff Intermediate: The compound is also utilized as an intermediate in the synthesis of dyes.[4]

Signaling Pathways and Experimental Workflows

Currently, there is no readily available information from the search results detailing specific signaling pathways in which this compound is directly involved. Its primary role, as described in the literature, is that of a chelating agent and a building block for larger molecular structures.[2][3]

An experimental workflow involving this compound would typically follow a logical progression from synthesis and purification to its application as a ligand in the formation of metal complexes or as a monomer in polymerization reactions.

Below is a generalized workflow for the utilization of this compound in the synthesis of a metal-organic framework (MOF).

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. 2,2':6',2''-Terpyridine-4'-carboxylic Acid | C16H11N3O2 | CID 2762749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 148332-36-9: 2,2':6',2'-TERPYRIDINE-4'-CARBOXYLIC ACID [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 6. 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | 216018-58-5 | Benchchem [benchchem.com]

Unveiling the Luminescent Potential: A Technical Guide to the Photophysical Properties of Novel Pyridine Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of novel pyridine carboxylic acid derivatives. Pyridine carboxylic acids are a versatile class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials.[1] Their inherent electronic properties, coupled with the ability to undergo various substitutions, make them prime candidates for the development of advanced fluorescent probes and materials for applications ranging from bioimaging to organic light-emitting diodes (OLEDs). This document details their synthesis, key photophysical parameters, experimental methodologies for their characterization, and their interaction with a critical biological signaling pathway.

Core Photophysical Properties of Novel Aminopyridine Carboxylic Acid Derivatives

A recent study by Sheng-Liang Zhong and colleagues (2022) systematically investigated the synthesis and photophysical properties of a series of novel 2-aminopyridine-3,4-dicarboxylate derivatives. The introduction of various substituents at the 6-position of the pyridine ring allows for the fine-tuning of their absorption and emission characteristics. The key photophysical data from this study are summarized in the tables below for easy comparison.

| Compound | R Group | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF (%) |

| 5 | p-tolyl | 270 | 485 | 215 | 27 |

| 6 | o-tolyl | 270 | 485 | 215 | 32 |

| 7 | 4-bromophenyl | 270 | 490 | 220 | 33 |

| 8 | 4-(trifluoromethyl)phenyl | 270 | 490 | 220 | 25 |

| 9 | cyclohexyl | 265 | 460 | 195 | 3 |

| 10 | n-octadecyl | 260 | 455 | 195 | 2 |

| 11 | 4-(azidomethyl)phenyl | 280 | 480 | 200 | 45 |

Table 1: Photophysical properties of 2-(tert-butylamino)-6-substituted-pyridine-3,4-dicarboxylates. All measurements were conducted in chloroform.

| Compound | R' Group | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF (%) |

| 12 | H | 270 | 485 | 215 | 31 |

| 13 | CH₂OH | 270 | 400 | 130 | 81 |

Table 2: Photophysical properties of modified 2-(tert-butylamino)-6-(p-tolyl)pyridine derivatives. All measurements were conducted in chloroform.

Experimental Protocols

The characterization of the photophysical properties of these novel pyridine carboxylic acid derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the maximum absorption (λabs) and emission (λem) wavelengths, and the Stokes shift.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the pyridine carboxylic acid derivatives in a spectroscopic grade solvent (e.g., chloroform) in quartz cuvettes. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectra Acquisition: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm. The solvent is used as a reference. The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.

-

Fluorescence Spectra Acquisition: Using a spectrofluorometer, excite the sample at its λabs. Record the emission spectrum over a wavelength range starting from the excitation wavelength to 800 nm. The wavelength of maximum emission intensity (λem) is determined.

-

Stokes Shift Calculation: The Stokes shift is calculated as the difference between the λem and λabs.

Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

-

Preparation of a Series of Solutions: Prepare a series of solutions of both the standard and the sample of interest at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.

-

Data Acquisition:

-

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

Determine the slope of the resulting straight lines for both the standard (Grad_std) and the sample (Grad_spl).

-

-

Quantum Yield Calculation: The quantum yield of the sample (ΦF_spl) is calculated using the following equation:

ΦF_spl = ΦF_std * (Grad_spl / Grad_std) * (n_spl² / n_std²)

where ΦF_std is the quantum yield of the standard, and n_spl and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Fluorescence Lifetime (τF) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) and a sensitive, high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

Sample Excitation: Excite the sample with short pulses of light at a high repetition rate.

-

Photon Detection: The detector registers the arrival time of the first photon emitted from the sample after each excitation pulse.

-

Data Collection: A time-to-amplitude converter (TAC) measures the time difference between the excitation pulse and the detected photon. This process is repeated for a large number of excitation cycles, and the data is collected in a histogram representing the number of photons detected at different times after excitation. This histogram forms the fluorescence decay curve.

-

Data Analysis: The fluorescence decay curve is fitted to an exponential decay function to extract the fluorescence lifetime (τF). For multi-exponential decays, more complex fitting models are used.

Visualization of a Relevant Signaling Pathway

Certain pyridine derivatives have been identified as potent inhibitors of specific signaling pathways, highlighting their potential in drug development. One such pathway is the Neuregulin-1 (NRG1)/ErbB4 signaling pathway, which is crucial for neuronal development and has been implicated in diseases like schizophrenia.[2] A synthesized pyridine derivative has been shown to inhibit neuregulin-induced neurite outgrowth, suggesting its interaction with this pathway.[2]

Neuregulin-1 (NRG1)/ErbB4 signaling pathway and its inhibition by a pyridine carboxylic acid derivative.

The diagram above illustrates the binding of Neuregulin-1 to the ErbB4 receptor, which leads to its dimerization and autophosphorylation. This activation initiates a downstream signaling cascade, primarily through the PI3K/Akt pathway, ultimately resulting in cellular responses such as neurite outgrowth. The novel pyridine carboxylic acid derivative acts as an inhibitor, likely by preventing the activation of the ErbB4 receptor, thereby blocking the downstream signaling and subsequent physiological effects.

Experimental Workflow for Photophysical Characterization

The systematic investigation of the photophysical properties of novel pyridine carboxylic acid derivatives follows a logical workflow to ensure comprehensive characterization.

Workflow for the photophysical characterization of novel pyridine carboxylic acid derivatives.

This workflow begins with the synthesis and purification of the target compounds. Following structural confirmation, solutions are prepared for a series of photophysical measurements. UV-Vis and fluorescence spectroscopy provide fundamental information on the absorption and emission properties. Subsequently, quantitative measurements of fluorescence quantum yield and lifetime are performed. The collective data is then analyzed to establish structure-property relationships, which in turn guides the evaluation of these novel derivatives for specific applications such as fluorescent probes or materials for optoelectronic devices.

References

Methodological & Application

Application Notes and Protocols: 2,6-dipyridin-2-ylpyridine-4-carboxylic acid as a Ligand for Lanthanide Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dipyridin-2-ylpyridine-4-carboxylic acid, a derivative of the versatile terpyridine scaffold, serves as an exceptional tridentate ligand for the sensitization of lanthanide (Ln³⁺) luminescence. Its rigid structure and efficient light-harvesting capabilities (antenna effect) make it a prime candidate for constructing highly luminescent and stable lanthanide complexes. These complexes are of significant interest in various fields, including bio-imaging, diagnostics, and targeted drug delivery, owing to their unique photophysical properties such as long luminescence lifetimes and large Stokes shifts. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of lanthanide complexes incorporating this ligand.

Photophysical Properties of Analogous Lanthanide Complexes

While specific data for lanthanide complexes of this compound are not extensively published, the photophysical properties can be reasonably inferred from analogous complexes with similar pyridine-dicarboxylate and terpyridine-like ligands. The following tables summarize typical photophysical data for Europium (Eu³⁺) and Terbium (Tb³⁺) complexes, which are the most commonly studied lanthanides for their visible light emission.

Table 1: Photophysical Data of Analogous Europium (Eu³⁺) Complexes

| Ligand Type | Excitation Wavelength (λₑₓ, nm) | Emission Wavelength (λₑₘ, nm) | Quantum Yield (Φ) | Luminescence Lifetime (τ, ms) | Reference |

| Pyridine-2,6-dicarboxylic acid | ~280-320 | 592, 615, 651, 698 | 22% - 36.1% | 2.31 - 3.23 | [1][2] |

| Functionalized β-diketones | ~345-390 | 578, 592, 613, 650, 702 | 3.55% - 80% | 0.293 - 2.81 | [1][3][4] |

| Aryl-2,2′-bipyridines | ~317 | ~590, 615, 650, 690 | Up to 2.55 times increase with ligand modification | - | [5] |

Table 2: Photophysical Data of Analogous Terbium (Tb³⁺) Complexes

| Ligand Type | Excitation Wavelength (λₑₓ, nm) | Emission Wavelength (λₑₘ, nm) | Quantum Yield (Φ) | Luminescence Lifetime (τ, ms) | Reference |

| Pyridine-2,6-dicarboxylate | ~270-310 | 490, 545, 585, 620 | ~40% | ~2.0 | [6][7] |

| 4-Substituted Dipicolinic Acid Analogues | - | 490, 545, 585, 620 | - | - | [8] |

Experimental Protocols

Protocol 1: Synthesis of a Europium(III) Complex with this compound

This protocol describes a general method for the synthesis of a Europium(III) complex with this compound. Optimization of reaction conditions may be required.

Materials:

-

This compound

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

Methanol

-

Triethylamine (or another suitable base)

-

Diethyl ether

-

Schlenk flask and line

-

Magnetic stirrer and hotplate

-

Filter funnel and paper

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in methanol.

-

In a separate flask, dissolve Europium(III) chloride hexahydrate (1 equivalent) in methanol.

-

Slowly add the Europium(III) chloride solution to the ligand solution while stirring.

-

Add a slight excess of triethylamine (approximately 3-4 equivalents) dropwise to the reaction mixture to deprotonate the carboxylic acid and facilitate coordination.

-

Allow the reaction to stir at room temperature for 24 hours. A precipitate may form.

-

If a precipitate has formed, collect it by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form.

-

Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

-

Characterize the resulting complex using techniques such as FT-IR, ¹H NMR, mass spectrometry, and elemental analysis.

Synthesis workflow for the lanthanide complex.

Protocol 2: Determination of Luminescence Quantum Yield

The luminescence quantum yield (Φ) is determined relative to a standard with a known quantum yield.

Materials:

-

Synthesized lanthanide complex

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., ethanol, water, or DMSO)

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Protocol 3: In Vitro Cytotoxicity Evaluation - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Lanthanide complex dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium

-

Human cancer cell line (e.g., HeLa, HepG2)[9]

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the lanthanide complex in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of the complex. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the complex) and a negative control (untreated cells).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the complex concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Workflow of the MTT cytotoxicity assay.

Application in Cellular Imaging

Lanthanide complexes with this compound are promising probes for cellular imaging due to their intense and long-lived luminescence. This allows for time-gated microscopy techniques to be employed, which significantly reduces background fluorescence from endogenous biological molecules.

General Cellular Uptake and Imaging Workflow:

-

Cell Culture: Culture the desired cell line on glass-bottom dishes suitable for microscopy.

-

Complex Incubation: Incubate the cells with a solution of the lanthanide complex in cell culture medium for a specific period (e.g., 1-4 hours). The optimal concentration and incubation time should be determined empirically.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound complex.

-